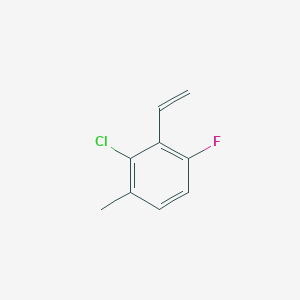
4-(Methylsulfanyl)hexan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methylsulfanyl)hexan-2-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to the second carbon of a hexane chain, with a methylsulfanyl group (-SCH3) attached to the fourth carbon
准备方法
Synthetic Routes and Reaction Conditions
4-(Methylsulfanyl)hexan-2-ol can be synthesized through the alkylthiomethylation of ketones. For instance, the condensation of hexan-2-one with formaldehyde and sodium methanethiolate yields the desired product. The reaction typically occurs in an alkaline medium, which facilitates the formation of the methylsulfanyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of sulfidic spent caustic from gas processing plants, which contains sodium methanethiolate, can be an efficient and cost-effective method for producing this compound .
化学反应分析
Types of Reactions
4-(Methylsulfanyl)hexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Hexan-2-one or hexanal.
Reduction: Hexan-2-ol or hexane.
Substitution: Various substituted hexanols depending on the substituent introduced.
科学研究应用
4-(Methylsulfanyl)hexan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Methylsulfanyl)hexan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards its targets .
相似化合物的比较
Similar Compounds
Hexan-2-ol: Lacks the methylsulfanyl group, making it less hydrophobic.
4-Methylhexan-2-ol: Contains a methyl group instead of a methylsulfanyl group, altering its chemical properties.
4-(Ethylsulfanyl)hexan-2-ol: Similar structure but with an ethylsulfanyl group, affecting its reactivity and interactions.
Uniqueness
4-(Methylsulfanyl)hexan-2-ol is unique due to the presence of both a hydroxyl group and a methylsulfanyl group, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
属性
CAS 编号 |
827024-51-1 |
|---|---|
分子式 |
C7H16OS |
分子量 |
148.27 g/mol |
IUPAC 名称 |
4-methylsulfanylhexan-2-ol |
InChI |
InChI=1S/C7H16OS/c1-4-7(9-3)5-6(2)8/h6-8H,4-5H2,1-3H3 |
InChI 键 |
AIKJBMKAPNTJCP-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC(C)O)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226169.png)

![Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate](/img/structure/B14226178.png)
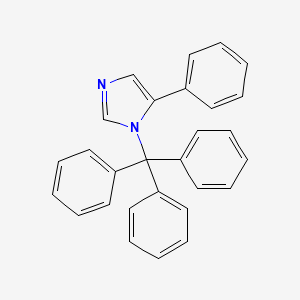
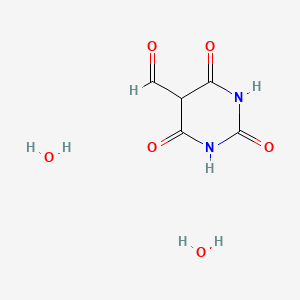
silane](/img/structure/B14226192.png)
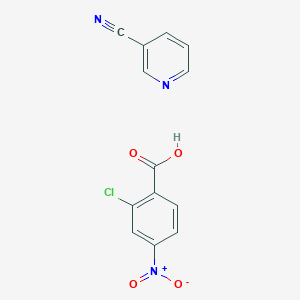
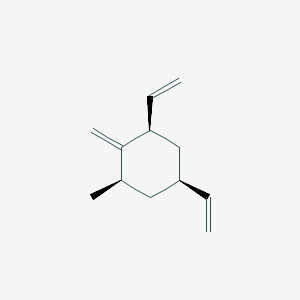
![Ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate](/img/structure/B14226216.png)


![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14226230.png)
